Monosodium glutamate

Catalog No.
S536020
CAS No.
142-47-2
M.F
C5H8NaNO4· H2O
C5H9NNaO4+
M. Wt
170.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monosodium glutamate

CAS Number

142-47-2

Product Name

Monosodium glutamate

IUPAC Name

sodium;(2S)-2-amino-5-hydroxy-5-oxopentanoate

Molecular Formula

C5H8NaNO4· H2O
C5H9NNaO4+

Molecular Weight

170.12 g/mol

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1

InChI Key

LPUQAYUQRXPFSQ-DFWYDOINSA-M

SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
Freely soluble in water; practically insoluble in ethanol or ether
385 mg/mL at 25 °C
SPARINGLY SOL IN ALCOHOL
73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS
In water, 385,000 ppm at 25 °C

Synonyms

Accent, Glutamate, Sodium, Monosodium Glutamate, MSG, Sodium Glutamate, Vestin

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Na+].[Na+]

Description

The exact mass of the compound Monosodium glutamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)freely soluble in water; practically insoluble in ethanol or ether385 mg/ml at 25 °csparingly sol in alcohol73.9 g per 100 ml water @ 25 °c; it is practically insol in oil or organic solventsin water, 385,000 ppm at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135529. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.

MSG and Taste Perception

Glutamate, the core component of MSG, is one of the five basic tastes recognized by humans, known as umami. Umami translates to "savory" and complements the other four tastes: sweet, sour, salty, and bitter [1]. Research explores how MSG interacts with taste receptors on the tongue, influencing taste perception and potentially enhancing overall palatability of food [2].

Understanding taste perception can be valuable for developing healthier and more flavorful food options.

[1] ()[2] ()

MSG and Potential Health Benefits

Some research suggests potential benefits of MSG consumption. Studies have investigated MSG's role in:

  • Salt Reduction

    MSG can enhance flavor perception, potentially allowing for reduced sodium intake in food without compromising taste [3]. This could be a valuable strategy for individuals with dietary sodium restrictions.

  • Appetite Regulation

    Some research suggests MSG may play a role in regulating appetite and promoting feelings of satiety [4]. This could be beneficial for weight management strategies.

  • Neurological Function

    Early research explored the possibility of using MSG in the treatment of neurological conditions like hepatic coma [5]. However, more research is required in this area.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992)
DryPowder
White, practically odourless crystals or crystalline powde

Color/Form

White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate

Boiling Point

225 °C (decomposes)

Density

26.2 (saturated water solution at 20 °C)

Odor

Practically odorless

Appearance

Solid powder

Melting Point

450 °F (Decomposes) (NTP, 1992)
225 °C, 498 K, 437 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H0US799L9M

Related CAS

56-86-0 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 374 of 379 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

One of the FLAVORING AGENTS used to impart a meat-like flavor. Medically it has been used to reduce blood ammonia levels in ammoniacal azotemia, therapy of hepatic coma, in psychosis, and mental retardation.

MeSH Pharmacological Classification

Flavoring Agents

Mechanism of Action

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/

Pictograms

Irritant

Irritant

Impurities

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm

Other CAS

68187-32-6
68187-33-7
68187-34-8
142-47-2

Associated Chemicals

Monosodium L-glutamate monohydrate;6106-04-3

Wikipedia

Monosodium glutamate

Drug Warnings

The large doses of sodium glutamate required for the treatment of hepatic encephalopathy may result in dangerous alkalosis and hypokalemia ... important to keep close control on the electrolyte balance during therapy.
Injections of sodium glutamate should be given with caution to patients with hepatic cirrhosis, impaired renal function, or liver disease not associated with hyperammonemia.
Food and Environmental Agents: Effect on Breast-Feeding: Monosodium glutamate: None. /from Table 7/

Use Classification

Food additives

Methods of Manufacturing

For industrial production of MSG, molasses and starch hydrolysate are generally used at present as raw materials. ... Ammonium salts and urea are used as nitrogen sources for both microbial growth and product formation. The culture medium becomes acidic because of assimilation of ammonium ions and formation of l-glutamic acid. Gaseous ammonia is used advantageously to maintain neutral pH and to avoid dilution of the broth, because it contains neither hydroxyl ions nor water. ... Progress in fermentation technology has made it possible to raise the accumulation and the yield of l-glutamic acid above 100 g/L and 60%, respectively. The pH of the fermentation broth is adjusted to 3.2 to recover l-glutamic acid crystals, which are then converted to MSG by the same method as in the extraction process.
Alkaline hydrolysis of the waste liquor from beet sugar refining; similar hydrolysis of wheat or corn gluten; organic synthesis based on acrylonitrile.
FERMENTATION OF GLUCOSE PREPARATIONS UTILIZING A NITROGEN SOURCE
By fermentation of carbohydrate sources such as sugar beet molasses. By hydrolysis of vegetable proteins. Waste from beet-sugar molasses by acid hydrolysis. By action of Micrococcus glutamicus upon a carbohydrate and subsequent partial neutralization.

General Manufacturing Information

A unique characteristic of the product is its ability to incr salivation.
The flavor of /sulfur-containing cmpd/ ... is usually depressed by the presence of MSG.
In unsalted chicken bouillon the minimum perceptible taste is lowered to 0.015%, & in carbonated beverages, to only 0.002%.
Product analysis: calories: 2.88 per g; free moisture: not more than 0.1%; not more than 0.1% as sodium chloride.
For more General Manufacturing Information (Complete) data for MONOSODIUM GLUTAMATE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

A FLUOROMETRIC METHOD WAS USED TO DETERMINE MONOSODIUM GLUTAMATE IN FOODS.
NIOSH Method: 173. Analyte: Sodium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.0002 and sensitivity of 0.015 ug/mL. The working range for a precision better than 3% RSD/CV is 0.05-1.0 ug/mL. Interference: Spectral, ionization, chemical and physical interferences. /Sodium/
NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/
Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of sodium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 589.0 nm, the detection limit is 0.002 mg/L, with a sensitivity of 0.015 mg/L, at an optimum concentration range of 0.03-1 mg/L. /Sodium/
For more Analytic Laboratory Methods (Complete) data for MONOSODIUM GLUTAMATE (11 total), please visit the HSDB record page.

Storage Conditions

Store in airtight containers.

Interactions

Monosodium glutamate (MSG) administered intraperitoneally /for 10 days/ at a dose of 4 mg/g bw markedly increase malondialdehyde (MDA) formation in the liver, the kidney and brain of rats. Simultaneous administration of VIT C, VIT E and quercetin to MSG-treated rats significantly reduced this increase in MDA induced by MSG. VIT E reduced lipid peroxidation mostly in the liver followed by VIT C and then quercetin, while VIT C and quercetin showed a greater ability to protect the brain from membrane damage than VIT E. The decreased glutathione (GSH) level elicited by MSG in the three organs corresponded with marked increase in the activity of glutathione-S-transferase (GST). While MSG increased (p < 0.001) the activities of superoxide dismutase and catalase in the liver, it decreased significantly the activities of these enzymes in the kidney and the brain. The three antioxidants were effective at ameliorating the effects of MSG on GSH levels and the enzymes in the three organs examined. While MSG increased the activity of glucose-6-phosphatase in the liver and kidneys of rats (p < 0.001), the activity of the enzyme was abysmally low in the brain. There were marked increases in the activities of alanine aminotransferase, aspartate aminotransferase and gamma-glutamyl transferase in rats treated with MSG. The antioxidants tested protected against MSG-induced liver toxicity significantly. MSG at a dose of 4 mg/g significantly (p < 0.01) induced the formation of micronucleated polychromatic erythrocytes (MNPCEs). Co-treatment of rats with VIT C and quercetin inhibited the induction of MNPCEs by MSG (p < 0.001) ...

Dates

Modify: 2023-08-15
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